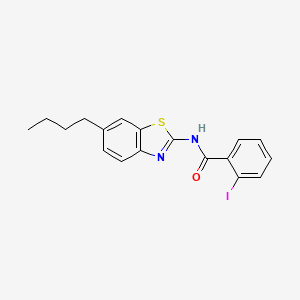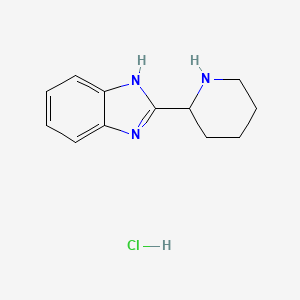![molecular formula C22H23N3O3 B4713816 1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4713816.png)
1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
Descripción general
Descripción
1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a heterocyclic organic compound that belongs to the pyrazolidinedione family. It is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models.
Mecanismo De Acción
1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and ATP synthesis. The inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The accumulation of ROS leads to oxidative stress and mitochondrial dysfunction, which are thought to play a role in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease models exhibit several biochemical and physiological effects that are similar to those observed in human Parkinson's disease. These include loss of dopaminergic neurons, accumulation of alpha-synuclein aggregates, and motor deficits such as bradykinesia, tremors, and rigidity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione-induced Parkinson's disease models is their ability to recapitulate several key features of human Parkinson's disease. This makes them a valuable tool for studying the pathophysiology of the disease and for testing potential therapies. However, there are also several limitations to these models, including their inability to fully replicate the complex pathology of human Parkinson's disease and the fact that they rely on the administration of a neurotoxin, which may not accurately reflect the underlying causes of the disease.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione and Parkinson's disease. One area of focus is the development of new therapies that target the underlying causes of the disease, such as mitochondrial dysfunction and oxidative stress. Another area of focus is the development of new animal models that better replicate the complex pathology of human Parkinson's disease. Additionally, there is ongoing research on the use of this compound-induced Parkinson's disease models to study the role of genetics and environmental factors in the development of the disease.
Aplicaciones Científicas De Investigación
1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has been extensively used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. The compound is selectively taken up by dopaminergic neurons and is metabolized to MPP+, a potent neurotoxin that causes degeneration of these neurons. This compound-induced Parkinson's disease models have been used to study the pathophysiology of the disease and to test potential therapies.
Propiedades
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-3-6-19(13-16(15)2)25-22(27)20(21(26)23-25)14-17-4-7-18(8-5-17)24-9-11-28-12-10-24/h3-8,13-14H,9-12H2,1-2H3,(H,23,26)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBBOCWQOTVENN-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N4CCOCC4)/C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{[5-[(diethylamino)carbonyl]-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4713735.png)

![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4713755.png)
![6-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4713763.png)

![methyl 7-cyclopropyl-3-(2-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4713785.png)

![N-(4-chloro-2-fluorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4713795.png)
![{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4713802.png)

![N-isopropyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4713814.png)

![N-(3,5-dimethylphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4713834.png)
